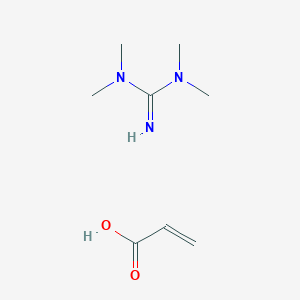
8-Butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimycin A3 is a member of the antimycin family, a group of antibiotics produced by various species of the genus Streptomyces . These compounds are known for their potent inhibitory effects on aerobic respiration, making them valuable in both scientific research and practical applications . Antimycin A3, in particular, has garnered attention due to its unique chemical structure and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimycin A3 involves a series of complex chemical reactions. One improved method includes the lactonization of 3-O-benzyl or 3-O-isovaleryl derivatives of (2R, 3R, 4S)-4-(N-benzyloxycarbonyl-L-threonyloxy)-2-butyl-3-hydroxypentanoic acid . This process involves several steps:
Acid Hydrolysis: The starting material undergoes acid hydrolysis followed by reduction with sodium borohydride.
Tritylation and Acylation: The resulting compound is tritylated and then acylated with N-benzyloxycarbonyl-O-t-butyl-L-threonine.
Oxidation and De-t-butylation: The compound is oxidized using chromium trioxide-acetic acid-pyridine and then de-t-butylated.
Industrial Production Methods
Industrial production of Antimycin A3 typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Antimycin A3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to changes in its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and acetic acid.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antimycin A3 has a wide range of scientific research applications:
Wirkmechanismus
Antimycin A3 exerts its effects by inhibiting cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol. This disruption of the Q-cycle inhibits the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Antimycin A1: Another member of the antimycin family with similar inhibitory effects on cellular respiration.
Antimycin A2: Shares structural similarities with Antimycin A3 but differs in its specific biological activities.
Antimycin A4: Known for its fungicidal properties, it is used in agricultural applications.
Uniqueness of Antimycin A3
Antimycin A3 is unique due to its specific binding affinity to the Qi site of cytochrome c reductase and its potent inhibitory effects on the electron transport chain . Its ability to induce apoptosis in cancer cells also sets it apart from other members of the antimycin family .
Eigenschaften
Molekularformel |
C26H36N2O9 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32) |
InChI-Schlüssel |
PVEVXUMVNWSNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


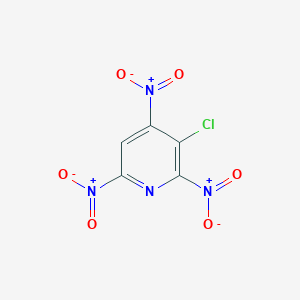
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
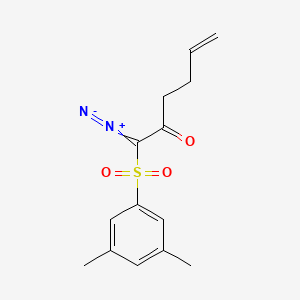
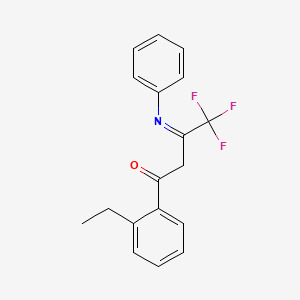
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
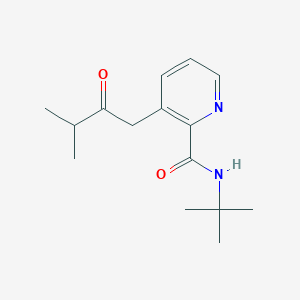
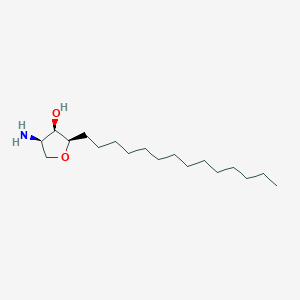
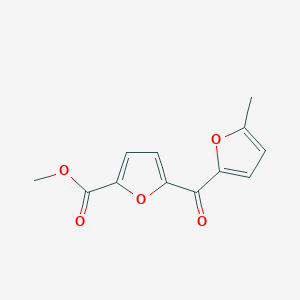


![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
